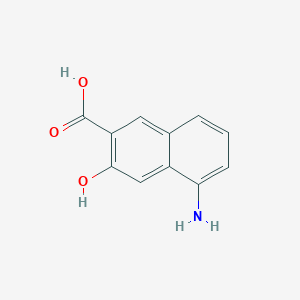

5-Amino-3-hydroxy-2-naphthoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

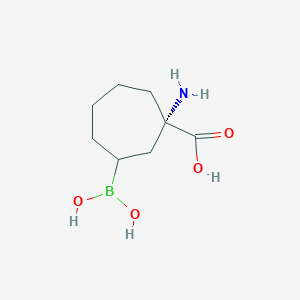

5-アミノ-3-ヒドロキシ-2-ナフトエ酸は、分子式C11H9NO3を持つ有機化合物です。これはナフタレンの誘導体であり、ナフタレン環にアミノ基とヒドロキシル基の両方が結合しています。

製造方法

合成経路と反応条件

5-アミノ-3-ヒドロキシ-2-ナフトエ酸は、コルベ・シュミット反応による2-ナフトールのカルボキシル化によって合成できます。 これは、通常水酸化ナトリウムなどの塩基の存在下、高温高圧で2-ナフトールと二酸化炭素を反応させる反応です 。 別の方法としては、3-ヒドロキシ-2-ナフトエ酸を塩化亜鉛や塩化カルシウムなどの触媒の存在下、加圧下でアンモニアと加熱する方法があります .

工業生産方法

5-アミノ-3-ヒドロキシ-2-ナフトエ酸の工業生産は、通常、実験室規模の合成経路と同じ方法で行われますが、規模が大きくなります。連続反応器の使用と反応条件の最適化により、最終製品の収率と純度が向上します。

準備方法

Synthetic Routes and Reaction Conditions

5-Amino-3-hydroxy-2-naphthoic acid can be synthesized through the carboxylation of 2-naphthol by the Kolbe-Schmitt reaction. This involves the reaction of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a base, typically sodium hydroxide . Another method involves heating 3-hydroxy-2-naphthoic acid with ammonia under pressure, in the presence of catalysts such as zinc chloride or calcium chloride .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product.

化学反応の分析

反応の種類

5-アミノ-3-ヒドロキシ-2-ナフトエ酸は、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するキノンを形成するように酸化できます。

還元: アミノ基は、アミンを形成するように還元できます。

置換: この化合物は、特にヒドロキシル基に対してオルト位とパラ位で、求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: キノンやその他の酸化誘導体。

還元: アミンやその他の還元誘導体。

置換: アゾ化合物やその他の置換誘導体。

科学研究への応用

5-アミノ-3-ヒドロキシ-2-ナフトエ酸は、科学研究においていくつかの用途があります。

生物学: この化合物は、抗菌作用や抗がん作用を含む潜在的な生物活性について研究されています.

医学: 治療薬としての可能性を探るための研究が進められています。

科学的研究の応用

5-Amino-3-hydroxy-2-naphthoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

5-アミノ-3-ヒドロキシ-2-ナフトエ酸の作用機序は、特定の分子標的および経路との相互作用を伴います。例えば、特定の酵素の活性部位に結合することで、それらの酵素を阻害し、代謝経路に影響を与える可能性があります。 正確な分子標的と経路は、特定の用途と使用状況によって異なります .

類似の化合物との比較

類似の化合物

3-ヒドロキシ-2-ナフトエ酸: 5-アミノ-3-ヒドロキシ-2-ナフトエ酸の前駆体であり、同様の用途で使用されます.

2-ヒドロキシ-1-ナフトエ酸: 置換パターンと特性が異なる別のナフトエ酸誘導体です.

ユニークさ

5-アミノ-3-ヒドロキシ-2-ナフトエ酸は、ナフタレン環にアミノ基とヒドロキシル基の両方が存在することによってユニークであり、幅広い化学反応に参加することができ、有機合成において汎用性の高い中間体となっています。

類似化合物との比較

Similar Compounds

3-Hydroxy-2-naphthoic acid: A precursor to 5-Amino-3-hydroxy-2-naphthoic acid, used in similar applications.

2-Hydroxy-1-naphthoic acid: Another naphthoic acid derivative with different substitution patterns and properties.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

特性

分子式 |

C11H9NO3 |

|---|---|

分子量 |

203.19 g/mol |

IUPAC名 |

5-amino-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c12-9-3-1-2-6-4-8(11(14)15)10(13)5-7(6)9/h1-5,13H,12H2,(H,14,15) |

InChIキー |

NYOYTDDIYLWMTD-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=CC(=C(C=C2C(=C1)N)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)

![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)

![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)

![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)

![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)